



# Application Notes and Protocols for Hyperpolarized [¹³C,¹⁵N₂]Urea MRI Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Urea-13C,15N2 |           |
| Cat. No.:            | B131032       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hyperpolarized Magnetic Resonance Imaging (MRI) is a rapidly advancing molecular imaging modality that enables real-time, non-invasive assessment of tissue metabolism and perfusion. This is achieved by hyperpolarizing a <sup>13</sup>C-labeled substrate, which increases the MRI signal by several orders of magnitude.[1] Hyperpolarized [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]urea has emerged as a powerful probe for perfusion imaging due to its properties as a small, metabolically inert, and endogenous molecule with a favorable safety profile.[2][3] Its utility is further enhanced by the co-polarization and co-injection with metabolic agents like [1-<sup>13</sup>C]pyruvate, allowing for simultaneous evaluation of tissue perfusion and metabolism in a single MRI examination.[4] This dual-agent approach can provide critical insights into the tumor microenvironment, renal function, and brain hemodynamics.

The <sup>15</sup>N labeling of urea is advantageous as it eliminates a strong scalar relaxation pathway, leading to a significant increase in the in vivo spin-spin relaxation time (T<sub>2</sub>), which in turn allows for higher signal-to-noise ratio (SNR) and higher resolution imaging.

These application notes provide a comprehensive overview and detailed protocols for utilizing hyperpolarized [13C,15N2]urea for perfusion imaging in both preclinical and clinical research settings.



# Key Advantages of Hyperpolarized [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]Urea for Perfusion Imaging:

- High Signal-to-Noise Ratio: Hyperpolarization boosts the <sup>13</sup>C signal by more than 10,000-fold over conventional MRI.
- Safety: Urea is an endogenous molecule with low toxicity.
- Metabolically Inert: As a perfusion marker, it is not metabolized, simplifying kinetic modeling.
- Longer T<sub>2</sub>: The dual <sup>13</sup>C and <sup>15</sup>N labeling significantly increases the T<sub>2</sub> relaxation time, enabling higher resolution imaging and improved signal detection.
- Simultaneous Imaging: Can be co-polarized with metabolic agents like pyruvate for a comprehensive assessment of tissue pathophysiology.

## **Applications in Research and Drug Development:**

- Oncology: Assessing tumor perfusion and heterogeneity, and monitoring response to therapy.
- Nephrology: Investigating renal perfusion and function.
- Neurology: Visualizing cerebral blood flow and vascular structures.
- Cardiology: Evaluating myocardial perfusion.

### **Quantitative Data Summary**

The following tables summarize key quantitative parameters for hyperpolarized [¹³C,¹⁵N₂]urea experiments, compiled from various preclinical and clinical studies.

Table 1: Hyperpolarization and Injection Parameters



| Parameter                                           | Value                                     | Species                             | Reference |
|-----------------------------------------------------|-------------------------------------------|-------------------------------------|-----------|
| Polarization Method                                 | Dynamic Nuclear<br>Polarization (DNP)     | N/A                                 |           |
| Polarizer System                                    | 5T SPINIab                                | Human                               | _         |
| Liquid-State <sup>13</sup> C<br>Polarization (Urea) | ~40%                                      | N/A (Co-polarized with<br>Pyruvate) |           |
| 27.4 ± 5.6%                                         | Human                                     |                                     | -         |
| Final Urea Concentration (Injection)                | ~35 mM (Co-injected with 150 mM Pyruvate) | Human                               |           |
| 132 ± 6 mM                                          | Human                                     |                                     | -         |
| Injection Volume                                    | 40 mL                                     | Human                               | _         |
| 2.4 mL                                              | Rat                                       | _                                   |           |
| 350 μL                                              | Mouse                                     |                                     |           |

Table 2: MRI Acquisition Parameters



| Parameter                                         | Value                                                   | Study Type  | Reference |
|---------------------------------------------------|---------------------------------------------------------|-------------|-----------|
| MRI Scanner Field<br>Strength                     | 3Т                                                      | Clinical    |           |
| Pulse Sequence for<br>Urea                        | 3D balanced Steady-<br>State Free Precession<br>(bSSFP) | Clinical    |           |
| 2D multi-slice bSSFP                              | Preclinical                                             |             |           |
| Spatial Resolution                                | 2.6 mm x 2.6 mm x 21<br>mm                              | Clinical    |           |
| 7.76 mm x 7.76 mm x<br>15 (or 10) mm <sup>3</sup> | Clinical (Brain)                                        |             |           |
| 2.5 mm x 2.5 mm x 8<br>mm                         | Preclinical                                             |             |           |
| Temporal Resolution                               | 4.2 s                                                   | Clinical    |           |
| 2.2 s per stack                                   | Preclinical                                             |             |           |
| Repetition Time (TR)                              | 12.26 ms                                                | Clinical    |           |
| 11.5 ms                                           | Preclinical                                             |             |           |
| Echo Time (TE)                                    | 5.75 ms                                                 | Preclinical |           |
| Flip Angle (Urea)                                 | 50°                                                     | Clinical    |           |

Table 3: Relaxation Properties of Hyperpolarized Urea



| Parameter                                               | [ <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> ]Urea | [¹³C]Urea     | Conditions | Reference |
|---------------------------------------------------------|-------------------------------------------------------|---------------|------------|-----------|
| T <sub>1</sub> (in solution)                            | 50.4 ± 0.2 s                                          | N/A           | 3T         |           |
| T <sub>2</sub> (in vivo, Aorta)                         | 1.3 ± 0.3 s                                           | 0.28 ± 0.03 s | Rat, 3T    | _         |
| T <sub>2</sub> (in vivo,<br>Kidney Cortex &<br>Medulla) | 6.3 ± 1.3 s                                           | 0.23 ± 0.03 s | Rat, 3T    | _         |
| T <sub>2</sub> (in vivo, Renal<br>Pelvis)               | 11 ± 2 s                                              | N/A           | Rat, 3T    | _         |

# **Experimental Protocols**

# Protocol 1: Co-polarization of [1-13C]Pyruvic Acid and [13C,15N2]Urea

This protocol is adapted from the methodology for clinical translation of dual-probe hyperpolarized MRI.

#### Materials:

- [1-13C]pyruvic acid (PA)
- [13C,15N2]urea
- Trityl radical (e.g., AH111501 sodium)
- Sterile water for injection
- Sodium hydroxide (NaOH)
- Tris(hydroxyethyl)aminomethane (Tris)
- 5T SPINIab DNP Polarizer

#### Procedure:



- Probe Preparation: Prepare a solution containing [1-13C]pyruvic acid and [13C,15N2]urea in water. A homogenous mixture is crucial for consistent co-polarization.
- Doping: Add a trityl radical to the solution to act as the source of electron polarization.
- Polarization:
  - Load approximately 1.1 mL of the combined probe into the SPINlab system.
  - Cool the sample to approximately 0.8 K.
  - Irradiate with microwaves at approximately 139.97 GHz for 3-4 hours to facilitate dynamic nuclear polarization.
- Dissolution:
  - Rapidly dissolve the hyperpolarized solid sample in 41 mL of super-heated (130 °C) sterile water.
  - Neutralize the resulting solution to a physiological pH using an equivalent amount of sodium hydroxide and Tris buffer.
- Quality Control: Before injection, perform quality control checks to ensure the correct pH, temperature, and absence of harmful radicals.
- Final Product: This procedure typically yields 40 mL of an injectable solution containing approximately 150 mM [1-13C]pyruvate and 35 mM [13C,15N2]urea.

# Protocol 2: In Vivo MRI Perfusion Imaging in a Preclinical Model

This protocol is based on studies performed in preclinical cancer models.

#### **Animal Preparation:**

 Anesthetize the animal (e.g., rat or mouse) and maintain anesthesia throughout the imaging procedure.



- Place a catheter in the tail vein for injection of the hyperpolarized probe.
- · Position the animal within the MRI scanner.

### Image Acquisition:

- Scanner: 3T MRI scanner.
- Coil: Use a suitable <sup>13</sup>C radiofrequency coil.
- Anatomical Imaging: Acquire proton (¹H) images for anatomical reference.
- Hyperpolarized <sup>13</sup>C Imaging:
  - Inject a bolus of the hyperpolarized [<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>]urea solution via the tail vein catheter (e.g.,
     2.4 mL for rats, 350 μL for mice).
  - Begin dynamic <sup>13</sup>C image acquisition immediately upon injection.
  - Use a 2D multi-slice balanced Steady-State Free Precession (bSSFP) pulse sequence.
  - Typical acquisition parameters: matrix = 32 x 32, field of view (FOV) = 8 cm, 8 slices of 8 mm thickness, TR = 11.5 ms, TE = 5.75 ms.
  - Employ progressively increasing flip angles to efficiently sample the hyperpolarized magnetization over time.
- Data Analysis:
  - Reconstruct the dynamic <sup>13</sup>C images.
  - Analyze the regional signal dynamics over time to derive relative blood flow estimates.

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for hyperpolarized MRI perfusion imaging.





Click to download full resolution via product page

Caption: Relationship between hyperpolarized probes and their applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Magnetic Resonance Imaging with Hyperpolarized Agents: Methods and Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies [escholarship.org]
- 4. Clinical translation of hyperpolarized 13C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [Application Notes and Protocols for Hyperpolarized [13C,15N2]Urea MRI Perfusion Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131032#using-urea-13c-15n2-for-hyperpolarized-mriperfusion-imaging]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com